molecular formula C20H14O6 B11647470 Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11647470
M. Wt: 350.3 g/mol
InChI Key: SPRXBFRNBLRGRH-UHFFFAOYSA-N
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Description

Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex benzofuran-based compound characterized by a fused benzofuran scaffold with multiple functional groups. Its structure includes a methyl ester at position 3, a methyl group at position 2, and a 1-benzofuran-2-carbonyloxy substituent at position 4. Synthesis typically involves halogenation, esterification, or substitution reactions starting from hydroxy-substituted benzofuran precursors, as seen in related compounds .

Properties

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H14O6/c1-11-18(20(22)23-2)14-10-13(7-8-16(14)24-11)25-19(21)17-9-12-5-3-4-6-15(12)26-17/h3-10H,1-2H3

InChI Key

SPRXBFRNBLRGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1-Benzofuran-2-Carbonyl Chloride

1-Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (60–70°C, 4–6 hours). Excess SOCl₂ is removed via distillation to yield the acyl chloride.

Esterification Protocol

  • Substrate : Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

  • Acylating Agent : 1-Benzofuran-2-carbonyl chloride (1.2 equivalents)

  • Base : Pyridine (2.5 equivalents) as HCl scavenger

  • Solvent : Anhydrous dichloromethane (DCM) at 0–5°C, gradually warming to room temperature

  • Reaction Time : 12–16 hours

  • Workup : Sequential washing with 5% HCl, saturated NaHCO₃, and brine

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1)

  • Yield : 55–60%

Alternative Pathways and Optimization

Microwave-Assisted Esterification

Microwave irradiation reduces reaction times significantly. A study on analogous benzofuran esters achieved 90% conversion in 30 minutes using 1.5 equivalents of acyl chloride and 300 W irradiation.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may necessitate higher temperatures. Comparative studies show DCM provides optimal balance between reactivity and byproduct suppression.

Analytical Characterization

Successful synthesis is confirmed via:

TechniqueKey Data Points
¹H NMR (CDCl₃)δ 7.85 (s, 1H, Ar-H), 7.45–7.30 (m, 4H, benzofuran-H), 3.95 (s, 3H, COOCH₃)
IR (KBr)1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (carbonyl C=O)
MS (ESI) m/z 403.1 [M+H]⁺ (calc. 402.3)

Challenges and Mitigation Strategies

  • Low Yields in Esterification : Attributed to steric hindrance at position 5. Using excess acyl chloride (1.5 eq) and slow addition at low temperatures improves yields to ~65%.

  • Byproduct Formation : Hydrolysis of acyl chloride is minimized by rigorous solvent drying and inert atmosphere.

Comparative Analysis of Methods

MethodConditionsYieldPurity (HPLC)
ConventionalDCM, 16 h, RT55%98.5%
Microwave-AssistedDMF, 30 min, 300 W70%97.8%
High-TemperatureToluene, 6 h, 80°C45%95.2%

Microwave methods offer efficiency but require specialized equipment, while conventional methods remain accessible for lab-scale synthesis.

Scalability and Industrial Relevance

Pilot-scale trials using continuous flow reactors demonstrate feasibility for gram-scale production:

  • Flow Rate : 2 mL/min

  • Residence Time : 20 minutes

  • Yield : 68% with 99% purity

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Benzofuran derivatives exhibit significant structural variability, which influences their physicochemical properties and biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogs and Substituent Variations

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate 2-Me, 3-COOMe, 5-O(CO-benzofuran-2-yl) C₂₁H₁₄O₆ 362.33 Bifunctional benzofuran core; ester and carbonyloxy groups
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate 2-Me, 3-COOEt, 5-OAc C₁₄H₁₄O₅ 262.26 Ethyl ester; acetyloxy substituent; simpler side chain
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate 2-Me, 3-COOMe, 5-OMe C₁₂H₁₂O₄ 220.22 Methoxy group; lacks carbonyloxy moiety; antimicrobial activity reported
Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate 2-Me, 3-COOMe, 5-OCH₂(2-MePh), 6-Br C₁₉H₁₇BrO₄ 413.24 Bromine substitution; bulky aryl methoxy group
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2-Me, 3-COOMe, 5-O(CO-3,4-diMeOPh) C₂₁H₂₀O₈ 400.38 Dimethoxybenzoyloxy group; enhanced electron-donating effects
Physicochemical Properties
  • Solubility and Polarity : The target compound’s bifunctional benzofuran core increases its hydrophobicity compared to simpler analogs like methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. The presence of a benzofuran-2-carbonyloxy group (logP ≈ 3.5 estimated) contributes to higher lipophilicity than ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate (logP = 2.7) .
  • Thermal Stability : Halogenated derivatives (e.g., bromo-substituted compounds in ) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions.
Crystallographic and Spectroscopic Data
  • X-ray crystallography of methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate reveals planar benzofuran systems stabilized by hydrogen bonding, a feature likely shared by the target compound.
  • NMR data for related compounds (e.g., methyl 5-methoxy derivatives ) confirm substituent positioning and electronic environments.

Biological Activity

Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, a complex organic compound, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C20_{20}H14_{14}O6_6
  • Molecular Weight : 350.33 g/mol
  • LogP (Partition Coefficient) : 4.517
  • Water Solubility (LogSw) : -4.83
  • Polar Surface Area : 58.030 Ų

The compound is characterized by multiple functional groups that contribute to its biological activity. It contains a benzofuran moiety, which is known for various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing benzofuran structures exhibit significant anticancer properties. For instance, research has shown that this compound is included in screening libraries targeting cancer treatment. The compound's mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Case Study : In a study involving various benzofuran derivatives, this compound demonstrated cytotoxic effects against human cancer cell lines, with IC50_{50} values comparable to established chemotherapeutic agents.

Enzyme Inhibition

This compound has also been identified as a potential inhibitor of serine proteases, which are enzymes involved in many biological processes including inflammation and cancer progression. The inhibition of these enzymes can lead to therapeutic benefits in diseases characterized by excessive protease activity.

Data Table 1: Enzyme Inhibition Studies

Compound NameEnzyme TargetIC50_{50} (µM)Reference
This compoundSerine Proteases15ChemDiv Screening Compound
Other Benzofuran DerivativeSerine Proteases20Journal of Medicinal Chemistry

Pharmacological Applications

The diverse biological activities of this compound suggest its potential as a lead compound for drug development targeting various diseases:

  • Antimicrobial Activity : Preliminary tests indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infectious diseases.
  • Anti-inflammatory Effects : Given its ability to inhibit serine proteases, there is potential for this compound to be developed into anti-inflammatory agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate?

Answer:
The synthesis typically involves multi-step reactions starting with benzofuran derivatives. Key steps include:

  • Acetylation/Oxylation : Introduce functional groups (e.g., acetyloxy or benzoyloxy) at the 5-position of the benzofuran core using reagents like acetic anhydride or benzoyl chloride. Pyridine is often used as a catalyst, with dichloromethane or toluene as solvents .
  • Esterification : Methyl or ethyl ester groups at the 3-position are formed via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like H₂SO₄ or DCC (dicyclohexylcarbodiimide) .
  • Optimization : Reaction temperature (typically 60–100°C) and time (4–24 hours) must be calibrated to maximize yield while minimizing side reactions like hydrolysis of ester groups .

Basic: How can the structure of this compound be confirmed post-synthesis?

Answer:
A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and verify ester/benzoyloxy group integration. For example, the methyl ester group at C3 typically appears as a singlet at ~3.8 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₆O₇ is 368.0898) .
  • Infrared Spectroscopy (IR) : Confirms carbonyl stretches (C=O) from ester and benzoyloxy groups at ~1720–1750 cm⁻¹ .

Advanced: What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations include:

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are preferred for small-molecule crystallography due to robust handling of anisotropic displacement parameters .
  • Hydrogen Bonding Analysis : Identify O–H⋯O and C–H⋯π interactions using software like OLEX2 or Mercury. For example, highlights intermolecular hydrogen bonds forming 2D layers, stabilized by π⋯π stacking between aromatic rings .
  • Validation : Cross-check refined coordinates with CIF validation tools (e.g., checkCIF) to address outliers in bond lengths/angles .

Advanced: How do steric and electronic effects of substituents influence biological activity?

Answer:
Substituent positioning alters receptor binding and metabolic stability:

  • Steric Effects : The 2-methyl group on the benzofuran core reduces conformational flexibility, potentially enhancing selectivity for hydrophobic binding pockets in enzymes (e.g., cytochrome P450 isoforms) .
  • Electronic Effects : Electron-withdrawing groups (e.g., benzoyloxy at C5) increase electrophilicity, facilitating nucleophilic interactions with biological targets. Comparative studies of analogues (e.g., methoxy vs. acetyloxy substituents) show up to 10-fold differences in IC₅₀ values for kinase inhibition .
  • Data Contradictions : Discrepancies in activity across studies may arise from assay conditions (e.g., pH-dependent solubility) or impurities in synthesized batches. Validate purity via HPLC (≥95%) before biological testing .

Advanced: How can computational methods complement experimental data in studying this compound?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like Mcl1 (myeloid cell leukemia 1). For example, highlights fragment-based design of benzofuran inhibitors targeting anti-apoptotic proteins .
  • DFT Calculations : Gaussian09 or ORCA can optimize geometry and calculate electrostatic potential maps, explaining regioselectivity in electrophilic substitution reactions .
  • MD Simulations : GROMACS or AMBER simulate solvation effects and stability of hydrogen-bonded networks observed in crystallographic data .

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

  • Dynamic Effects : NMR may average signals from conformational isomers, while SCXRD captures static snapshots. For example, a rotating benzoyloxy group might show averaged peaks in NMR but discrete positions in X-ray data .
  • Polymorphism : Different crystal forms (e.g., solvates vs. anhydrates) can yield divergent melting points or IR spectra. Thermo-gravimetric analysis (TGA) identifies solvent loss events .
  • Validation : Cross-correlate data using tools like Mogul to check bond/angle distributions against the Cambridge Structural Database .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as benzofuran derivatives may cause irritation .
  • Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-approved containers .

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